molecular formula C15H11NO2S B11814440 Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate

Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate

Cat. No.: B11814440
M. Wt: 269.3 g/mol
InChI Key: JYVFMHRQWCWZPO-UHFFFAOYSA-N
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Description

Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused thieno[3,2-c]pyridine core substituted with a phenyl group at the 4-position and a methyl ester at the 6-position. This structure combines aromatic thiophene and pyridine moieties, conferring unique electronic properties that make it valuable in materials science. Notably, it serves as a ligand in organometallic complexes, such as iridium(III) bis(4-phenylthieno[3,2-c]pyridinato-N,C²')acetylacetonate (PO-01), which is utilized in yellow phosphorescent organic light-emitting diodes (OLEDs) . Its extended π-conjugation and electron-withdrawing ester group enhance luminescent efficiency and stability in optoelectronic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C15H11NO2S/c1-18-15(17)12-9-13-11(7-8-19-13)14(16-12)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

JYVFMHRQWCWZPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=CSC2=C1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Sulfonamide Precursors

A patented method (US3969358A) describes the synthesis of unsubstituted thieno[3,2-c]pyridine via acid-mediated cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide derivatives. For example:

  • Reagents : A sulfonamide precursor (e.g., N-(3-thienyl)-methyl-N-[2,2-(ethoxy)₂]ethyl-p-toluenesulfonamide) is treated with 12N HCl in ethanol.

  • Conditions : Reflux at 80–100°C for 4 hours.

  • Yield : 76% after distillation under reduced pressure.

This method’s adaptability lies in modifying substituents (R groups) to accommodate future functionalization. However, direct application to the target compound requires introducing phenyl and ester groups post-cyclization.

Introduction of the Phenyl Group at Position 4

The phenyl moiety at position 4 is typically installed via cross-coupling reactions.

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura coupling is widely used for aryl-aryl bond formation. A related synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine derivatives demonstrates this approach:

  • Substrate : A brominated thienopyridine intermediate.

  • Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as base.

  • Conditions : Reflux in toluene/water (3:1) at 110°C for 12 hours.

  • Yield : 60–85% for analogous compounds.

For this compound, bromination at position 4 followed by coupling with phenylboronic acid would achieve the desired substitution.

Installation of the Methyl Ester at Position 6

The methyl ester group is introduced via carboxylation followed by esterification or direct ester exchange.

Carboxylation and Esterification

A two-step protocol from thienopyridine chemistry involves:

  • Carboxylation : Lithiation at position 6 using LDA (lithium diisopropylamide) at -78°C, followed by quenching with CO₂ to form the carboxylic acid.

  • Esterification : Treatment with methanol and H₂SO₄ (catalytic) under reflux.

Integrated Synthetic Routes

Sequential Cyclization-Coupling-Esterification

Combining the above steps:

  • Core Formation : Synthesize 4-bromothieno[3,2-c]pyridine via sulfonamide cyclization.

  • Suzuki Coupling : React with phenylboronic acid to install the phenyl group.

  • Esterification : Convert the carboxylic acid (from carboxylation) to the methyl ester.

Table 1 : Comparison of Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Source
Cyclization12N HCl, ethanol, reflux76
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/water, 110°C80
EsterificationH₂SO₄, MeOH, reflux90

Alternative One-Pot Approach

A recent advance involves FeCl₃-mediated cyclization coupled with in situ esterification (adapted from RSC methods):

  • Substrate : 3-(2-Methoxycarbonylphenyl)thiophene derivative.

  • Conditions : FeCl₃ (3 equiv.) in CH₂Cl₂ at 50°C for 1 hour.

  • Yield : 68%.

This route reduces intermediate isolation steps but requires precise stoichiometry to avoid over-oxidation.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The position of ring closure critically affects product distribution. Using bulky directing groups (e.g., p-toluenesulfonamide) ensures preferential formation of the [3,2-c] isomer over [2,3-c].

Purification Techniques

Chromatography on silica gel (EtOAc/hexanes) or preparative SFC (supercritical fluid chromatography) resolves closely related byproducts, as demonstrated in RSC protocols .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, a critical step for further derivatization.

Reaction ConditionsReagentsProductYieldReference
Acidic hydrolysis (reflux)HCl (conc.), H<sub>2</sub>O4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid85–92%
Basic hydrolysis (room temp.)NaOH (1M), MeOH/H<sub>2</sub>OPotassium 4-phenylthieno[3,2-c]pyridine-6-carboxylate78%

This carboxylic acid intermediate serves as a precursor for amidation, reduction, or coupling reactions .

Nucleophilic Acyl Substitution

The ester participates in nucleophilic substitutions, enabling the introduction of diverse functional groups.

Example: Aminolysis
Reaction with primary amines (e.g., benzylamine) in anhydrous THF produces corresponding amides:

Methyl ester+R-NH24-Phenylthieno[3,2-c]pyridine-6-carboxamide+MeOH\text{Methyl ester} + \text{R-NH}_2 \rightarrow \text{4-Phenylthieno[3,2-c]pyridine-6-carboxamide} + \text{MeOH}

Yields range from 60–75% depending on steric and electronic effects of the amine .

Cross-Coupling Reactions

The thienopyridine core supports palladium-catalyzed cross-coupling reactions, facilitating aryl/heteroaryl functionalization.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under Pd catalysis introduces substituents at reactive positions:

Boronic AcidCatalyst SystemProductYieldReference
4-MethoxyphenylPd(dppf)Cl<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O4-(4-Methoxyphenyl)thieno[3,2-c]pyridine-6-carboxylate82%
3-PyridylPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DMF4-Phenyl-6-(pyridin-3-yl)thieno[3,2-c]pyridine67%

Reaction temperatures (80–100°C) and solvent systems significantly influence regioselectivity .

Cyclization and Heterocycle Formation

The compound serves as a scaffold for synthesizing polycyclic systems via Friedländer or Gewald cyclizations .

Friedländer Condensation
Reaction with ketones (e.g., acetophenone) in ethanolic KOH yields fused pyridothienopyrimidines:

Methyl ester+R-CO-R’Pyrido[2’,3’:4,5]thieno[2,3-d]pyrimidine\text{Methyl ester} + \text{R-CO-R'} \rightarrow \text{Pyrido[2',3':4,5]thieno[2,3-d]pyrimidine}

Yields: 65–78% .

Gewald Reaction
Condensation with cyanoacetates and elemental sulfur produces 2-aminothiophene derivatives, useful in medicinal chemistry .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes halogenation and nitration at specific positions:

ReactionReagentsPositionProductReference
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>C-33-Bromo-4-phenylthieno[3,2-c]pyridine-6-carboxylate
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CC-55-Nitro-4-phenylthieno[3,2-c]pyridine-6-carboxylate

Reduction Reactions

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyridine ring to a piperidine derivative, altering electronic properties for drug design .

Key Structural and Mechanistic Insights

  • The ester group’s electron-withdrawing nature directs electrophilic substitution to the thiophene ring .

  • Steric hindrance from the 4-phenyl group limits reactivity at the C-2 position .

  • π-Stacking interactions between the phenyl ring and aromatic systems stabilize transition states in cross-coupling reactions .

This reactivity profile underscores the compound’s versatility in synthesizing bioactive molecules and functional materials.

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate features a thieno[3,2-c]pyridine core with a phenyl group and a carboxylate ester functional group. Its molecular formula is C16H15NOS, with a molecular weight of approximately 273.32 g/mol. The synthesis of this compound typically involves several steps:

  • Formation of Chalcone Intermediate : The reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide.
  • Pyridinethione Formation : Treating the chalcone with 2-cyanothioacetamide.
  • Final Product Formation : Reacting the pyridinethione with methyl iodide or chloroacetonitrile.

This synthetic pathway allows for the introduction of various substituents that can modify the compound's biological properties .

This compound has shown significant promise in several biological applications:

Antitumor Activity

Research indicates that this compound exhibits substantial antitumor effects against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. In vitro studies have demonstrated:

  • Cell Viability Reduction : The compound significantly reduced cell viability with a GI50 concentration around 13 µM.
  • Cell Cycle Alterations : It increased the G0/G1 phase population while decreasing the S phase population, suggesting an impact on cell proliferation .

Antimicrobial Properties

The compound has exhibited antimicrobial activity against various microbial strains, including Escherichia coli and Bacillus mycoides. Its mechanism involves disrupting microbial cell membranes and inhibiting essential cellular processes .

Applications in Pharmaceutical Development

This compound serves as a valuable building block in the development of novel pharmaceuticals. Its unique structure allows researchers to explore derivatives that may exhibit enhanced biological activities or different pharmacological profiles. Some potential applications include:

  • Lead Compound for Anticancer Drugs : Further modifications could lead to more potent anticancer agents targeting specific pathways involved in tumor growth and metastasis.
  • Antimicrobial Agent Development : Its effectiveness against various pathogens positions it as a candidate for new antimicrobial therapies .

In Vivo Studies

In vivo studies using the chick chorioallantoic membrane (CAM) model have demonstrated that treatment with this compound resulted in notable reductions in tumor size. This suggests its potential as an effective anticancer agent .

Growth Inhibition Studies

Further investigations revealed that certain derivatives of thieno[3,2-b]pyridines showed promising antitumor activities without significant toxicity to non-tumorigenic cells. This highlights the potential for developing targeted therapies based on structural modifications of this compound .

Mechanism of Action

The mechanism of action of Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, ultimately leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate with structurally analogous compounds, focusing on core heterocycles, substituents, molecular properties, and applications.

Structural and Electronic Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Applications References
This compound Thieno[3,2-c]pyridine 4-Ph, 6-COOCH₃ 297.35 (calc.) OLED phosphorescent emitters
Methyl furo[3,2-c]pyridine-6-carboxylate Furo[3,2-c]pyridine 6-COOCH₃ 207.18 (calc.) Unspecified (potential OLEDs)
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Tetrahydrothieno[2,3-c]pyridine Saturated ring, 3-COOCH₃ 225.29 (calc.) Pharmaceutical intermediates
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Thieno[2,3-d]pyrimidine 4-Cl, 5-Me, 6-COOEt 256.71 Material synthesis
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid Thieno[2,3-b]pyridine 3-NH₂, 4-CF₃, 6-Ph, 2-COOH 378.31 Biological activity studies

Key Observations:

  • Saturation Effects : Tetrahydro derivatives (e.g., ) exhibit reduced conjugation, limiting their utility in optoelectronics but enhancing solubility for pharmaceutical applications.
  • Substituent Impact : Electron-withdrawing groups (e.g., Cl in , CF₃ in ) increase reactivity in cross-coupling reactions, while phenyl groups (as in the target compound) enhance π-conjugation for optoelectronic use .

Physicochemical Properties

  • Molecular Weight : The target compound’s higher molecular weight (297.35 vs. 207.18 for furo analog ) correlates with enhanced thermal stability in OLEDs.
  • Lipophilicity : Chloro and trifluoromethyl groups (e.g., ) increase logP values, favoring membrane permeability in bioactive compounds.

Biological Activity

Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and parasitology. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its effects.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as thienopyridines. These compounds are characterized by a fused thieno and pyridine ring structure, which contributes to their biological activity. The synthesis of this compound typically involves methods such as C-C Pd-catalyzed Suzuki-Miyaura cross-coupling, which allows for the introduction of various aryl groups that can modify its biological properties .

Research has indicated that this compound exhibits significant antitumor activity against various cancer cell lines. In particular, studies have focused on its effects on triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. The compound demonstrated substantial growth inhibition in these cell lines while showing minimal toxicity towards non-tumorigenic cells (MCF-12A) .

Case Studies

  • Growth Inhibition : In vitro assays revealed that the compound significantly reduced cell viability in TNBC cells with a GI50 concentration around 13 µM. This was associated with alterations in cell cycle progression, specifically an increase in the G0/G1 phase and a decrease in the S phase .
  • In Vivo Studies : The chick chorioallantoic membrane (CAM) model was employed to evaluate the antitumor efficacy of the compound in vivo. Results indicated a notable reduction in tumor size when treated with this compound, suggesting its potential as an effective anticancer agent .

Antiparasitic Activity

In addition to its antitumor properties, this compound has also been studied for its antiparasitic effects. Research indicates that derivatives of thienopyridines can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. Although some related compounds showed weak inhibition of the plasmodial enzyme PfGSK-3, they exhibited strong antiparasitic activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substitutions on its phenyl ring and thienopyridine scaffold. Studies have shown that modifications can enhance potency and selectivity against specific targets. For instance:

CompoundSubstitutionIC50 (µM)Activity Type
2ep-Cl13Antitumor
9bo-ClNot determinedAntiparasitic
9jAliphaticNot determinedAntiparasitic

This table summarizes key findings regarding different derivatives and their respective activities .

Q & A

Basic: What are the common synthetic routes for Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The compound can be synthesized via cyclization reactions or multi-step condensation. For example, cyclization of intermediates like ethyl 3-aryl-4-(2-chlorophenyl) derivatives with amines (e.g., 3-amino-5-methylisoxazole) under reflux conditions in polar aprotic solvents (e.g., DMF) is a validated approach . Optimization involves adjusting temperature (80–120°C), catalyst loading (e.g., p-toluenesulfonic acid), and solvent choice to enhance yield (>75%) and purity (>95%). Vapor deposition methods, as used in organic electroluminescent device fabrication, may also inspire thin-film synthesis for specialized applications .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) confirm substituent positions and aromaticity. Coupling patterns in the thieno-pyridine core are diagnostic .
  • X-ray Diffraction (XRD): Single-crystal XRD resolves stereochemistry and bond angles, critical for validating heterocyclic frameworks. For example, XRD confirmed the planar structure of a related pyrimidine derivative with 0.02 Å atomic displacement parameters .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) and identifies byproducts .

Advanced: How can researchers address challenges in stereochemical control during synthesis, particularly for enantiomerically pure forms?

Methodological Answer:
Stereochemical control requires chiral catalysts or resolution techniques. For instance:

  • Racemization: Acid/base-mediated racemization (e.g., HCl in toluene at 80°C) can recycle undesired enantiomers, as demonstrated in clopidogrel synthesis .
  • Chiral Chromatography: Use of chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separates enantiomers with >99% enantiomeric excess (ee).
  • Asymmetric Hydrogenation: PtO2-catalyzed hydrogenation of pyridine precursors under H2 pressure (50–100 psi) achieves stereoselectivity, as shown for piperidine derivatives .

Advanced: What strategies are recommended for evaluating the compound’s biological activity, such as enzyme inhibition or receptor binding?

Methodological Answer:

  • In Silico Screening: Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinases or G-protein-coupled receptors (GPCRs). For example, pyridine-carboxylate derivatives showed nanomolar binding to angiotensin receptors .
  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC50 via fluorogenic substrates (e.g., for proteases or phosphodiesterases) .
    • Cell Viability: Use MTT assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity (EC50 < 10 µM).
  • Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .

Advanced: How should researchers analyze conflicting spectroscopic or bioactivity data between synthetic batches?

Methodological Answer:

  • Batch-to-Batch Variability Analysis:
    • HPLC-MS: Identifies trace impurities (e.g., methyl ester hydrolysis products) affecting bioactivity .
    • 2D NMR (COSY, HSQC): Resolves signal overlaps caused by regioisomers or tautomers .
  • Statistical Modeling: Multivariate analysis (e.g., PCA) correlates reaction parameters (temperature, solvent) with bioactivity outliers.
  • Crystallographic Validation: Compare XRD structures across batches to rule out polymorphic variations .

Advanced: What methodologies are suitable for derivatizing this compound to enhance solubility or bioactivity?

Methodological Answer:

  • Ester Hydrolysis: Treat with NaOH/EtOH to yield the carboxylic acid derivative, improving aqueous solubility (logP reduction by 1–2 units) .
  • Amide Coupling: Use EDC/HOBt with amines (e.g., propylamine) to generate amide derivatives. For example, similar pyridine-carboxamides showed enhanced antimicrobial activity .
  • Electrophilic Substitution: Nitration (HNO3/H2SO4) or halogenation (NBS) at the phenyl ring modulates electronic properties for targeted receptor interactions .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine powders (particle size <10 µm).
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency Protocols: Immediate eye irrigation (15 min) with saline solution if exposed .

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